molecular formula C17H16N2OS B5358317 N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B5358317
M. Wt: 296.4 g/mol
InChI Key: ZUKIEMFBHCPGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-6-3-4-8-13(11)10-15(20)18-17-19-16-12(2)7-5-9-14(16)21-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKIEMFBHCPGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide typically involves the condensation of 4-methyl-1,3-benzothiazol-2-amine with 2-(2-methylphenyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide is unique due to the specific substitution pattern on the benzothiazole and phenylacetamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.